Sodium docosanoate

Description

Structural Classification and Position within the Long-Chain Fatty Acid Salt Family

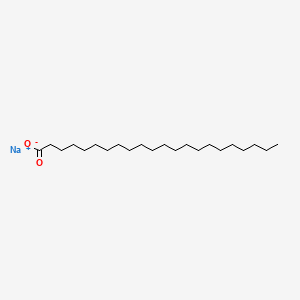

Sodium docosanoate is classified as a sodium salt of a very long-chain saturated fatty acid. atamanchemicals.comfoodb.canih.gov Its structure consists of a 22-carbon long aliphatic tail, which is hydrophobic, and a carboxylate head group, which is hydrophilic due to the ionic bond with a sodium ion. This amphiphilic nature is characteristic of fatty acid salts, also known as soaps. ebay.com

The general chemical formula for this compound is C₂₂H₄₃NaO₂. nih.govacmec.com.cnchemicalbook.com It is derived from docosanoic acid, a saturated fatty acid with 22 carbon atoms. atamanchemicals.comnih.gov The long, unbranched hydrocarbon chain is a defining feature of behenic acid and its corresponding salt, placing it firmly in the category of very long-chain fatty acids. atamanchemicals.comfoodb.ca

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | nih.govchemicalbook.com |

| Synonyms | Sodium behenate (B1239552), Docosanoic acid, sodium salt | larodan.comthegoodscentscompany.com |

| CAS Number | 5331-77-1 | nih.govacmec.com.cnlarodan.com |

| Molecular Formula | C₂₂H₄₃NaO₂ | nih.govacmec.com.cnchemicalbook.com |

| Molecular Weight | 362.57 g/mol | acmec.com.cnlarodan.com |

Academic Significance and Contemporary Research Trajectories of this compound

The academic significance of this compound lies in its utility as a model compound for studying the behavior of long-chain fatty acid salts and their self-assembly in various media. capes.gov.brresearchgate.net Researchers are actively exploring its phase behavior, micellar properties, and its role as a surfactant. capes.gov.brnih.gov

Current research trajectories involving this compound include its use in the synthesis of nanoparticles. youtube.comchemistryviews.org The compound's ability to act as a stabilizing agent or a template is crucial in controlling the size and morphology of nanoparticles, which have wide-ranging applications in electronics, medicine, and materials science. youtube.comvanderbilt.edu Furthermore, studies are investigating the thermodynamic properties of micellization of long-chain carboxylates like this compound to better understand their aggregation behavior in aqueous solutions. acs.org

Interdisciplinary Relevance in Chemical Sciences and Materials Engineering

The properties of this compound make it a compound of interest across multiple scientific disciplines. In chemical sciences , it is utilized as a surfactant in emulsion polymerization and as a precursor in the synthesis of other chemical compounds. acs.orgunive.it Its amphiphilic nature is fundamental to its function as an emulsifier, enabling the mixing of otherwise immiscible liquids. ebay.comcymitquimica.com

In materials engineering , this compound and its parent acid, docosanoic acid, are explored for their potential in creating advanced materials. rroij.comdechema.de For instance, they are used in the fabrication of Langmuir-Blodgett films and to investigate the phase behavior of long-chain acids in different environments. atamankimya.comatamanchemicals.com The development of new materials with tailored properties is a key focus of materials science, and compounds like this compound provide a versatile building block for such innovations. rroij.comdechema.de Its application extends to the formulation of products where control of viscosity and texture is important. ebay.comatamankimya.com

Detailed Research Findings

Recent studies have highlighted the specific applications and properties of this compound. For instance, research into the phase behavior of tetrabutylammonium (B224687) salts of fatty acids, including the docosanoate derivative, has revealed unusual solubility in water and the formation of unexpectedly small micelles. capes.gov.brresearchgate.net This has implications for its use in formulations where gelling and temperature-dependent phase behavior are critical. capes.gov.brresearchgate.net

In the field of nanotechnology, the synthesis of gold nanoparticles often utilizes a citrate (B86180) reduction method, but the principles of using stabilizing agents like sodium salts of fatty acids are analogous. youtube.comyoutube.com The salt's long hydrocarbon chain can provide a steric barrier, preventing the aggregation of newly formed nanoparticles. researchgate.net

Furthermore, the study of mixed surfactant systems, such as those combining sodium decanoate (B1226879) and sodium dodecanoate, provides insights into the non-ideal behavior of surfactant mixtures. nih.gov While this specific study does not include this compound, the principles of how differences in chain length affect micelle formation are directly applicable and highlight the complexity and potential for tuning the properties of surfactant systems. nih.gov

Properties

CAS No. |

5331-77-1 |

|---|---|

Molecular Formula |

C22H44NaO2 |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

sodium;docosanoate |

InChI |

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

InChI Key |

NILBZLMLWALYTH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |

Other CAS No. |

5331-77-1 |

Related CAS |

112-85-6 (Parent) |

Synonyms |

ehenic acid behenic acid, aluminum salt behenic acid, barium salt behenic acid, cadmium salt behenic acid, ferrium (+3) salt behenic acid, lithium salt behenic acid, potassium salt behenic acid, silver (+1) salt behenic acid, sodium salt behenic acid, zinc salt docosanoic acid |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of Sodium Docosanoate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of fatty acids and their salts. By exploiting subtle differences in the physical and chemical properties of analytes, various chromatographic methods achieve high-resolution separation and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Fatty Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detailed analysis of fatty acids. shimadzu.comthermofisher.com Due to the low volatility of sodium docosanoate and other fatty acids, a derivatization step is required to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs). shimadzu.comnih.gov This process, often an esterification or transesterification reaction, makes the analytes suitable for gas-phase separation. nih.gov

The FAME mixture is then injected into the gas chromatograph, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. thermofisher.com Following separation, the eluted compounds enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of each fatty acid derivative by comparing it to spectral libraries. thermofisher.comnih.gov

For accurate quantification, an internal standard is often added to the sample before preparation. Methyl docosanoate, the methyl ester of docosanoic acid, can serve this purpose, although other long-chain FAMEs not naturally present in the sample, such as methyl heptadecanoate or methyl heneicosanoate, are also commonly employed. The internal standard helps to correct for variations in sample preparation and instrument response, ensuring high precision. The combination of a targeted derivatization strategy with the separating power of GC and the specificity of MS makes GC-MS a robust method for fatty acid profiling. scirp.org

Table 1: Illustrative GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-5MS, HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Stationary phase for separating FAMEs based on boiling point and polarity. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. thermofisher.com |

| Injection Mode | Splitless or Pulsed Splitless | Introduces the sample onto the column, suitable for trace analysis. researchgate.net |

| Oven Program | Temperature gradient (e.g., starting at 130°C, ramping to 270°C) | Controls the separation by systematically increasing the column temperature. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. nih.gov |

| MS Acquisition | Full Scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) | Full scan detects all ions for identification, while SIM targets specific ions for enhanced sensitivity. thermofisher.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Applications in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of fatty acids and their salts from complex matrices, offering an alternative to GC that avoids thermal degradation of sensitive unsaturated compounds. researchgate.net For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) setup is commonly used, where a nonpolar stationary phase (like C18) separates analytes based on their hydrophobicity. nih.govtandfonline.com

Since fatty acids like docosanoic acid lack a strong chromophore, direct detection by UV-Vis spectrophotometry is challenging. Therefore, a pre-column derivatization step is often employed to attach a UV-absorbing or fluorescent tag to the carboxylic acid group. tandfonline.com A common derivatizing agent is p-bromophenacyl bromide. nih.gov Alternatively, fluorescent labels like 4-bromomethyl-7-methoxycoumarin (B43491) can be used for enhanced sensitivity. nih.gov

The separation is achieved by pumping a polar mobile phase, typically a mixture of acetonitrile (B52724) and water with additives like phosphoric acid or ammonium (B1175870) acetate (B1210297) to control pH, through the column. nih.govsci-hub.se By using a gradient elution, where the mobile phase composition is changed over time, a wide range of fatty acids with different chain lengths and saturation levels can be effectively separated within a single analytical run. tandfonline.com HPLC can also be used to separate inorganic cations like sodium. sielc.comscirp.org

Table 2: Typical HPLC Conditions for Derivatized Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separates compounds based on hydrophobicity. sci-hub.sescirp.org |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., ammonium acetate) | Elutes compounds from the column; gradient allows for separation of diverse analytes. sci-hub.se |

| Derivatization | p-Bromophenacyl esters or fluorescent tags | Allows for sensitive detection using UV or fluorescence detectors. tandfonline.comnih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector | Quantifies the separated, derivatized fatty acids. tandfonline.comsci-hub.se |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of analytes. scirp.orgresearchgate.net |

| Column Temp. | Ambient or controlled (e.g., 35-40°C) | Ensures reproducible retention times. scirp.orgacs.org |

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) for Fingerprinting and Compound Identification

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. measurlabs.comnih.gov

When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for the comprehensive profiling, or "fingerprinting," of fatty acids and their derivatives in highly complex samples. nih.govacs.org The high-efficiency separation from the UPLC front-end reduces ion suppression effects and allows for the detection of low-abundance compounds. The mass spectrometer, particularly a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) mass spectrometer, provides accurate mass measurements for both parent ions and their fragments (MS/MS). acs.orgmdpi.com This enables the confident identification of known compounds and the structural elucidation of novel fatty acid derivatives without the need for authentic standards. acs.org UPLC-MS/MS methods have been successfully applied to characterize diverse fatty acid derivatives in various biological extracts. nih.govmdpi.com

Table 3: Key Features of UPLC-MS for Fatty Acid Derivative Analysis

| Feature | Description | Advantage |

| Stationary Phase | Sub-2 µm particle size columns (e.g., C18) | Provides higher separation efficiency and resolution compared to HPLC. measurlabs.commdpi.com |

| Mobile Phase | Acetonitrile/Water with modifiers (e.g., formic acid) | Similar to HPLC, but optimized for higher pressures and faster flow rates. mdpi.com |

| Analysis Time | Significantly shorter run times (e.g., <20 minutes) | Increases sample throughput. nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for fatty acids | Soft ionization technique suitable for generating intact molecular ions [M-H]⁻. nih.govmdpi.com |

| Mass Analyzer | Tandem Quadrupole (MS/MS) or QTOF | MS/MS allows for sensitive targeted quantification, while QTOF provides high mass accuracy for identification. nih.govacs.org |

Thin-Layer Chromatography (TLC) in Analytical Fractionation

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the analytical and preparative fractionation of lipids, including fatty acids. researchgate.net In the context of docosanoic acid analysis, TLC is often used as a preliminary separation step to simplify a complex lipid extract before analysis by more sophisticated methods like GC-MS or HPLC. nih.govaocs.org

A particularly effective variant is silver ion TLC (Ag-TLC), where the silica (B1680970) gel stationary phase is impregnated with silver nitrate. aocs.org Silver ions form reversible complexes with the double bonds of unsaturated fatty acids, causing them to be retained more strongly on the plate than their saturated counterparts. This allows for the efficient separation of a fatty acid mixture into distinct fractions based on the number of double bonds. aocs.orgcapes.gov.br For example, saturated fatty acids (like docosanoic acid) will travel further up the plate than monounsaturated, diunsaturated, and polyunsaturated fatty acids.

These separated fractions can then be scraped from the plate, eluted, and subjected to further analysis, which simplifies the resulting chromatograms and allows for the enrichment and identification of minor components. aocs.org

Table 4: TLC Systems for Fatty Acid Fractionation

| Technique | Stationary Phase | Mobile Phase Example | Separation Principle |

| Normal-Phase TLC | Silica Gel | Hexane / Diethyl Ether (e.g., 85:15, v/v) | Separation based on polarity; separates different lipid classes (e.g., FAMEs from free fatty acids). gerli.com |

| Silver Ion TLC (Ag-TLC) | Silica Gel impregnated with Silver Nitrate (AgNO₃) | Chloroform / Methanol or Hexane / Diethyl Ether | Separation based on degree of unsaturation; saturated fatty acids are least retained. aocs.org |

Spectroscopic Investigations for Structural Elucidation and Compositional Analysis

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound and its derivatives. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the molecular structure of fatty acids in solution. rptu.de Both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate the structure of docosanoic acid and its derivatives and can be used to monitor reactions such as esterification in real-time. researchgate.net

¹H NMR provides information on the different types of protons in the molecule. For a saturated fatty acid like docosanoate, the spectrum is relatively simple, showing characteristic signals for the terminal methyl (CH₃) group, the methylene (B1212753) (CH₂) group adjacent to the carboxylate (α-CH₂), and a large, overlapping signal for the bulk of the methylene groups in the long aliphatic chain. magritek.com The integration of these signals allows for the quantification of different functional groups.

¹³C NMR offers greater spectral dispersion, allowing for the resolution of individual carbon signals along the fatty acid chain, particularly those near the ends of the molecule (the carboxyl, α, β, and terminal methyl carbons). magritek.com This provides more detailed structural confirmation.

Advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. magritek.comacs.org HSQC correlates protons directly to the carbons they are attached to, while HMBC shows correlations between protons and carbons that are two or three bonds away. magritek.com NMR is also a valuable tool for monitoring chemical processes, as changes in the spectra can track the consumption of reactants and the formation of products over time without the need for calibration. rptu.deresearchgate.net

Table 5: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for a Long-Chain Saturated Fatty Acid (in CDCl₃)

| Group | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Terminal Methyl | ω-CH₃ | ~0.88 | ~14.1 |

| Methylene (Chain) | -(CH₂)n- | ~1.25 | ~29.1 - 29.7 |

| Alpha-Methylene | α-CH₂ | ~2.35 | ~34.1 |

| Beta-Methylene | β-CH₂ | ~1.63 | ~24.7 |

| Carboxyl/Carboxylate | -COO⁻/COOH | Variable (e.g., >10 for acid) | ~179-180 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is generalized from typical fatty acid spectra. magritek.comresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. pressbooks.pubmdpi.com The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds present. pressbooks.pub In FT-IR, all wavelengths of IR light are passed through the sample simultaneously, and a mathematical operation called a Fourier transform is used to generate the spectrum, offering significant advantages in speed and signal-to-noise ratio over older dispersive IR methods. bruker.com

For this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm its identity as a sodium carboxylate salt with a long aliphatic chain. The most prominent features are the vibrations of the carboxylate (COO⁻) and the hydrocarbon chain (C-H) moieties.

The key vibrational modes for sodium salts of long-chain fatty acids like this compound are:

Carboxylate Group (COO⁻) Vibrations : The deprotonation of the carboxylic acid group to form the carboxylate anion results in two characteristic strong absorption bands. The antisymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the range of 1600-1550 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found around 1440-1390 cm⁻¹. researchgate.net The absence of the broad O-H stretch from 3300-2500 cm⁻¹ and the C=O stretch from 1760-1690 cm⁻¹, which are characteristic of the parent carboxylic acid, confirms the formation of the salt. libretexts.orgscribd.com

Alkyl Chain (C-H) Vibrations : The long docosanoate chain gives rise to strong C-H stretching vibrations. The antisymmetric (asym-) and symmetric (sym-) stretching of methylene (CH₂) groups are observed between 2940-2905 cm⁻¹ and 2857-2850 cm⁻¹, respectively. mdpi.com The bending (scissoring) vibrations of the CH₂ groups are found in the 1460–1470 cm⁻¹ region. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 2940–2905 | Strong | Antisymmetric CH₂ Stretching | Alkyl Chain |

| 2857–2850 | Strong | Symmetric CH₂ Stretching | Alkyl Chain |

| 1600–1550 | Strong | Antisymmetric COO⁻ Stretching | Carboxylate |

| 1460–1470 | Medium | CH₂ Bending (Scissoring) | Alkyl Chain |

| 1440–1390 | Strong | Symmetric COO⁻ Stretching | Carboxylate |

Near-Infrared (NIR) Spectroscopy in the Context of Sodium Compound Analysis

Near-Infrared (NIR) spectroscopy, which covers the wavelength range from approximately 800 to 2500 nm (12,500 to 4000 cm⁻¹), is a rapid and non-destructive analytical method. mdpi.comnih.gov It primarily measures overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. pressbooks.pub While NIR spectra are often more complex and have broader, overlapping bands than their mid-IR counterparts, they can provide valuable quantitative and qualitative information, especially for bulk material analysis. nih.govnih.gov

In the analysis of sodium compounds, particularly in aqueous solutions or solid mixtures, NIR spectroscopy can be highly effective. The technique is sensitive to changes in hydrogen bonding, which can be influenced by the concentration of dissolved ions like Na⁺. researchgate.net For instance, studies on aqueous solutions of sodium salts like sodium chloride and sodium hydroxide (B78521) have shown that NIR can be used to determine the concentration of the salt by modeling its effect on the water absorption bands. This principle allows for the online monitoring of sodium salt concentrations in various industrial processes.

For solid fatty acid salts, NIR has been applied to determine parameters such as fatty acid profiles, moisture content, and purity. nih.gov The analysis relies on creating calibration models using chemometric methods, such as Partial Least Squares (PLS) regression, which correlate the NIR spectral data with reference values obtained from primary analytical methods. mdpi.comresearchgate.netmdpi.com While specific research on this compound is limited, the established use of NIR for analyzing other sodium salts and fatty acids indicates its potential for the rapid, non-destructive quality assessment of this compound, such as verifying its identity or quantifying impurities. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules. nih.gov For a non-volatile compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically employed. libretexts.org ESI allows the analysis of polar, high-molecular-weight compounds by generating ions directly from a solution, which minimizes fragmentation during the ionization process. libretexts.org

In positive-ion mode ESI-MS, this compound (C₂₂H₄₃NaO₂) is readily detected as a sodium adduct of the parent molecule. The expected molecular weight of this compound is approximately 362.57 g/mol . acmec.com.cn In the mass spectrum, this would typically appear as an ion cluster corresponding to [M+Na]⁺, where M is the neutral this compound molecule. Analysis of similar fatty acid salts often shows the formation of sodiated adducts. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected molecular ion, providing structural information. The fragmentation of sodiated adducts can sometimes be less straightforward than for protonated molecules, as sodium adducts can be very stable. mdpi.comchromforum.org However, fragmentation can occur through cleavage of bonds along the alkyl chain, leading to a characteristic series of neutral losses. For long-chain fatty acids, fragmentation often involves successive losses of CH₂ units (14 Da), which can help confirm the structure of the aliphatic tail. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound (ESI-MS)

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₂₂H₄₃NaO₂ + Na]⁺ | Sodium adduct of the molecule | ~385.55 |

| [2(C₂₂H₄₃NaO₂) + Na]⁺ | Sodium adduct of the dimer | ~748.11 |

Note: The observed ions can vary depending on instrumental conditions and sample concentration. The molecular ion of the salt itself [C₂₂H₄₃O₂Na]⁺ may also be observed.

Utilization of this compound as an Analytical Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used for qualitative identification or quantitative measurement. rheniumbio.co.il These standards are crucial for calibrating analytical instruments, validating methods, and ensuring the accuracy and comparability of results in quality control laboratories. iaea.orgedqm.eu Reference materials can be classified as primary standards, which are of the highest purity and accepted without reference to other standards, or secondary standards, which are characterized by comparison to a primary standard. rheniumbio.co.iledqm.eu

This compound, due to its stable, solid nature and high molecular weight, can serve as a useful reference material in specific analytical contexts. Its long, unbranched alkyl chain makes it a suitable standard for methods analyzing fatty acids and their derivatives, such as in gas chromatography (GC) and high-performance liquid chromatography (HPLC), often after conversion to a more volatile ester form like methyl docosanoate.

Certified Reference Materials (CRMs) are produced under stringent quality systems (e.g., ISO 17034 and ISO/IEC 17025) and are accompanied by a certificate that specifies the property values and their uncertainties. iaea.orgsigmaaldrich.com While this compound itself may not be as commonly available as a CRM compared to its acid or ester form, its properties make it suitable for use as an in-house or working standard. rheniumbio.co.ilcymitquimica.com Its use in the pharmaceutical and cosmetic industries as an excipient necessitates reliable analytical methods for its identification and purity assessment, for which a well-characterized standard is indispensable. cymitquimica.com

Research on Sodium Docosanoate in Advanced Materials Science and Engineering

Integration into Polymer Formulations as Stabilizers, Plasticizers, and Waxes

Sodium docosanoate and other long-chain metal carboxylates (metal soaps) are important additives in the polymer industry, where they serve multiple functions to enhance the processability and final properties of plastic materials. baerlocher.comresearchgate.net Their roles as stabilizers, plasticizers, and waxes are critical in the manufacturing of a wide range of polymer products. atamankimya.comnih.gov

Detailed Research Findings:

Stabilizers: Metal-containing thermal stabilizers are crucial for protecting halogen-containing polymers, such as polyvinyl chloride (PVC), from degradation at the high temperatures required for processing. google.com Heat can cause dehydrochlorination in PVC, leading to discoloration and loss of physical and chemical properties. google.com Metal soaps like this compound can act as heat stabilizers, preventing this thermal oxidation. researchgate.net They can be part of a stabilizer package that may also include organotin compounds, polyols, and antioxidants. google.com

Plasticizers and Processing Aids (Lubricants): Plasticizers are organic compounds added to polymers to improve their flexibility, extensibility, and processability. nih.gov this compound is identified as a polymer processing additive. google.com In this capacity, it functions as a lubricant, reducing friction at the interface between the polymer melt and the metal surfaces of processing equipment like extruders. baerlocher.comspecialchem.com This lubricating effect is influenced by the polarity of the polymer and the melting range of the metal soap. baerlocher.com The hydrophobic nature of the long carbon chain is a key characteristic for its function as a lubricant and release agent. baerlocher.com In some formulations, it can also act as a dispersion aid, improving the wetting and mixing of fillers like minerals or pigments within the polymer matrix. baerlocher.com

The table below summarizes the functions of this compound in polymer formulations.

Interactive Data Table: Functions of this compound in Polymer Formulations

| Function | Mechanism of Action | Target Polymers | Research Finding Reference |

|---|---|---|---|

| Thermal Stabilizer | Prevents thermal degradation and oxidation, particularly dehydrochlorination. | Halogen-containing polymers (e.g., PVC) | researchgate.netgoogle.com |

| Processing Aid / Lubricant | Reduces friction between the polymer melt and processing machinery surfaces. | Thermoplastics (e.g., polycarbonates, nylons) | baerlocher.comgoogle.comspecialchem.com |

| Plasticizer | Increases flexibility and processability by lowering the glass transition temperature. | General elastomers and plastics | nih.gov |

| Dispersion Aid | Improves the wetting and distribution of solid additives like pigments and mineral fillers. | Filled polymers (e.g., mineral-filled PP & PE) | baerlocher.com |

| Mold Release Agent | Prevents the finished part from sticking to the mold. | Thermoplastics and thermosets | baerlocher.com |

Exploration in Functional Coatings and Surface Modification Technologies

The amphiphilic nature of this compound makes it a candidate for research in functional coatings and surface modification, where the goal is to impart specific properties to a material's surface. google.com Technologies in this area range from simple dip-coating to advanced plasma-assisted deposition processes. joanneum.atgmbu.defraunhofer.de

Detailed Research Findings:

The creation of functional coatings often involves altering surface properties such as adhesion, conductivity, or wettability. joanneum.at While direct research on this compound coatings is specific, the principles of using similar molecules are well-established. Amphiphilic molecules with charged moieties, like the carboxylate group in this compound, can be used to create a charged surface when coated onto a substrate. google.com This is particularly relevant in the surface engineering of nanoparticles, where such coatings can improve stability in suspensions and provide reactive sites for further functionalization. google.comnih.gov

Advanced coating methods are being explored to create robust and highly functional surfaces:

Plasma-Enhanced Chemical Vapor Deposition (PECVD): This low-pressure plasma process allows for the deposition of extremely thin functional layers, including hydrophobic or PTFE-like coatings, onto various substrates like plastics and metals. joanneum.atfraunhofer.de The process is highly adaptable and can be used to treat a large number of components simultaneously at a low cost. fraunhofer.de

Polyelectrolyte Complex Coatings: Water-soluble interpolyelectrolyte complexes (IPECs) can be deposited directly onto both hydrophilic and hydrophobic surfaces. nih.gov Studies on complexes like those formed between polydiallyldimethylammonium chloride (PDADMAC) and sodium polystyrenesulfonate have shown that such coatings exhibit significantly improved resistance to being washed off compared to coatings of the individual polymers. nih.gov This suggests a strategy for creating durable surface modifications using charged polymers and surfactants.

Role as a Chemical Intermediate in the Synthesis of Specialty Materials for Diverse Applications

This compound serves as a valuable chemical intermediate, or precursor, in the synthesis of other specialty materials. ontosight.aioecd.org Its parent compound, docosanoic acid, is a starting point for producing a variety of derivatives, and the sodium salt is often a key step in these synthetic pathways. oecd.orglookchem.com

Detailed Research Findings:

The primary use of docosanoic acid and its sodium salt as an intermediate is in the production of other metal docosanoates and organic derivatives. oecd.org This is typically achieved through salt metathesis (double displacement) reactions or esterification.

Synthesis of Other Metal Salts: this compound can be reacted with soluble salts of other metals (e.g., lithium, silver, zinc) to produce the corresponding metal docosanoate. oecd.org These other salts have their own specialized uses. For instance, zinc docosanoate is used as a lubricant additive and corrosion inhibitor.

Production of Lubricating Greases: Sodium greases are manufactured using a thickener, which is a salt of a long-chain fatty acid produced through a saponification reaction. researchgate.net Sodium stearate (B1226849) is commonly used, and by extension, this compound can be employed to produce high-temperature sodium greases. ontosight.airesearchgate.net

Precursor for Surfactants: The fatty acid chain of this compound can be chemically modified to create other types of surfactants. For example, the synthesis of methyl ester sulfonates (MES) involves the transesterification of oils to fatty acid methyl esters, followed by sulfonation. researchgate.net This highlights the utility of the long alkyl chain from natural fats and oils in creating new specialty chemicals. researchgate.net

The table below lists specialty materials that can be synthesized using docosanoic acid or its sodium salt as a precursor.

Interactive Data Table: Specialty Materials Derived from Docosanoate Precursors

| Specialty Material | Synthesis Route from Docosanoate | Application | Research Finding Reference |

|---|---|---|---|

| Lithium Docosanoate | Salt metathesis reaction with a lithium salt | Thickener in high-performance greases | oecd.org |

| Silver Docosanoate | Salt metathesis reaction with a silver salt | Component in photothermographic materials | oecd.org |

| Zinc Docosanoate | Salt metathesis reaction with a zinc salt | Lubricant additive, corrosion inhibitor, polymer stabilizer | |

| High-Temperature Greases | Saponification/thickening agent for base oil | Industrial and automotive lubrication | ontosight.airesearchgate.net |

| Docosyl Esters | Esterification with various alcohols | Emollients in cosmetics, waxes | oecd.org |

| Docosylamine | Conversion of the carboxylic acid to an amine | Corrosion inhibitors, flotation agents | oecd.org |

Theoretical Studies on the Material Properties and Interactions of Docosanoate Salts

Computational and theoretical studies provide fundamental insights into the behavior of molecules like this compound at the atomic level. These studies, often employing molecular dynamics (MD) simulations, help to understand and predict material properties and intermolecular interactions that are difficult to probe experimentally. researchgate.netmdpi.com

Detailed Research Findings:

While specific theoretical studies on this compound are not broadly published, extensive research on analogous long-chain sodium carboxylates and sulfates provides a clear framework for the types of properties investigated.

Micelle Formation and Aggregation: A central topic is the self-assembly of surfactant molecules into micelles in aqueous solutions. researchgate.net MD simulations are used to study the critical micelle concentration (CMC), the size and shape of micelles, and the thermodynamics of micellization (e.g., Gibbs free energy, enthalpy, and entropy). acs.org These simulations show that micellization for anionic surfactants is often entropy-driven at lower temperatures. acs.org

Counter-ion Adsorption and Electrostatics: Theoretical studies investigate the interaction of the counter-ion (Na+) with the charged head groups of the surfactant molecules at the micelle surface. researchgate.net Simulations have shown that the degree of counter-ion binding significantly affects the surface charge and electrostatic potential of the micelle, which in turn influences interactions with other molecules and aggregates. researchgate.net

Interfacial Behavior: Atomistic simulations are also used to model the spontaneous formation of surfactant monolayers at interfaces, such as the air-water or oil-water interface. researchgate.net These models help to understand properties like surface tension reduction and the packing of molecules at the surface. researchgate.net For instance, the free energy of adsorption and the area occupied by a single molecule at the interface can be calculated and compared with experimental values. researchgate.net

These theoretical approaches are crucial for designing new formulations and understanding the mechanism of action of surfactants and stabilizers in complex systems. researchgate.net

Applications in Novel Photothermographic Materials and Imaging Technologies

This compound has been identified as a component in specialized imaging materials, particularly in the field of photothermography. google.comgoogle.com This technology relies on heat, rather than conventional wet chemical processing, to develop an image.

Detailed Research Findings:

Photothermographic Systems: Patent literature classifies this compound and related metal salts of long-chain fatty acids (behenates) as components in photothermographic systems, often referred to as "dry silver" technology. google.comgoogle.com These materials are used to create a photosensitive and heat-sensitive layer. google.com The process typically involves a material that, after being exposed to light, can form an image when heated. google.com

Role in Heat-Sensitive Layers: In these systems, the long-chain fatty acid salt can serve several purposes. Its waxy nature and distinct melting point make it a suitable medium for the heat-sensitive layer. cymitquimica.com It can act as a stabilizer for the photosensitive silver halide and as a reducing agent source by complexing with the silver ions. Upon heating, the fatty acid salt matrix melts, allowing for the diffusion of developing agents to react with the light-exposed silver halide, forming the final silver image.

Infrared and Thermal Imaging: The broader field of thermal imaging (thermography) is based on detecting infrared radiation emitted by an object, which corresponds to its surface temperature. mdpi.comresearchgate.net This non-invasive technique is used in diverse applications, from medical diagnostics to materials quality control. mdpi.comnih.gov While distinct from photothermography, the development of materials like this compound for heat-sensitive recording is part of the larger technological landscape of creating and capturing images based on thermal properties. researchgate.net

Environmental Fate and Degradation Studies of Docosanoic Acid Parent Compound

Aerobic Biodegradation Pathways and Rates in Environmental Compartments

Docosanoic acid is considered to be inherently biodegradable under aerobic conditions. oecd.org However, the rate of biodegradation can be influenced by its low water solubility. oecd.org

Studies using different OECD test guidelines have shown varying degrees of biodegradation. According to OECD TG 301C, docosanoic acid showed 48-56% biodegradation after 28 days. oecd.org A higher biodegradation of 79-96% after 28 days was observed under OECD TG 302C. oecd.org Another study reported 79-86% aerobic biodegradation over 28 days. isotope.com In a freshwater environment, a first-order biodegradation rate constant of 0.41 per day was determined, which corresponds to a half-life of approximately 1.7 days. nih.gov

The primary mechanism for the aerobic biodegradation of long-chain fatty acids like docosanoic acid is believed to be β-oxidation. This process involves the sequential removal of two-carbon units from the fatty acid chain.

Photodegradation Mechanisms and Atmospheric Lifetimes

In the atmosphere, docosanoic acid is expected to be degraded by reacting with photochemically produced hydroxyl radicals. oecd.org The estimated half-life for this reaction is approximately 13.7 hours. oecd.org Docosanoic acid does not absorb light at wavelengths greater than 290 nm, meaning it is not expected to undergo direct photolysis by sunlight. nih.gov

The reaction with hydroxyl radicals is the primary photodegradation mechanism. While the specific reaction products of docosanoic acid photodegradation are not detailed in the available literature, the process would involve the abstraction of a hydrogen atom, leading to the formation of a radical that can then react further with oxygen and other atmospheric species.

Hydrolytic Stability in Aqueous Environmental Systems

Docosanoic acid is considered to be stable in water and is not expected to undergo hydrolysis under environmental conditions. oecd.orgnih.gov This is because it lacks functional groups that are susceptible to hydrolysis in typical environmental pH ranges. nih.gov

Factors Influencing Biodegradation Efficiency, Including Water Solubility

Several factors can influence the biodegradation efficiency of docosanoic acid. One of the most significant is its low water solubility. oecd.org The limited availability of the dissolved compound can slow down the rate at which microorganisms can access and metabolize it. oecd.org

Other factors that can affect the biodegradation of fatty acids in general include:

Temperature: Microbial activity and enzyme kinetics are temperature-dependent.

pH: The pH of the environment can affect both the bioavailability of the fatty acid and the activity of microbial enzymes.

Nutrient availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism.

Oxygen concentration: Aerobic biodegradation requires the presence of oxygen.

Chemical structure: The length and saturation of the fatty acid chain can influence its biodegradability. oup.com

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Sodium Docosanoate in laboratory settings?

- Methodological Answer : this compound is synthesized via saponification of docosanoic acid (behenic acid) with sodium hydroxide. Key steps include:

- Reagent Ratios : Stoichiometric NaOH to ensure complete neutralization.

- Purification : Recrystallization from ethanol or aqueous ethanol to remove impurities.

- Validation : Confirm purity via melting point analysis (expected range: 250–260°C) and Fourier-transform infrared spectroscopy (FTIR) to verify carboxylate group formation (absorption bands ~1560 cm⁻¹ and ~1410 cm⁻¹) .

- Data Contradictions : Discrepancies in reported melting points may arise from residual solvents; controlled drying under vacuum is critical .

Q. Which spectroscopic and chromatographic techniques effectively characterize this compound’s structural integrity?

- Methodological Answer :

- FTIR : Identifies carboxylate anion peaks and confirms absence of free fatty acid (no ~1700 cm⁻¹ peak).

- NMR : ¹H NMR in D₂O detects methylene/methyl groups (δ 1.2–1.3 ppm) and absence of acidic protons.

- HPLC : Reverse-phase chromatography with evaporative light scattering detection (ELSD) quantifies purity (>98% for lab-grade synthesis) .

- Table 1 : Comparison of Analytical Techniques

| Technique | Target Feature | Detection Limit | Key Advantage |

|---|---|---|---|

| FTIR | Functional Groups | 1% impurity | Rapid, non-destructive |

| HPLC | Purity | 0.5% | High resolution |

| NMR | Molecular Structure | 5 mmol/L | Structural specificity |

Q. How is the critical micelle concentration (CMC) of this compound determined experimentally?

- Methodological Answer :

- Surface Tension Method : Measure surface tension vs. concentration using a tensiometer; CMC is the inflection point.

- Conductivity : Plot conductivity vs. concentration; CMC is where slope changes due to micelle formation.

- Fluorescence Probe : Use pyrene fluorescence to detect polarity shifts in micellar systems .

Advanced Research Questions

Q. What experimental approaches investigate this compound’s interaction with lipid bilayers in model membranes?

- Methodological Answer :

- Langmuir-Blodgett Trough : Measure monolayer compression isotherms to assess insertion into phospholipid layers.

- DSC (Differential Scanning Calorimetry) : Analyze phase transition temperatures of lipid bilayers with/without this compound.

- Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding affinity and membrane disruption .

- Data Challenges : Conflicting results may arise from bilayer composition (e.g., DPPC vs. DOPC); control lipid ratios and hydration levels .

Q. How can conflicting thermal stability data for this compound across studies be resolved systematically?

- Methodological Answer :

- Meta-Analysis Framework :

Literature Screening : Use PRISMA guidelines to identify studies with comparable methodologies (e.g., TGA heating rate = 10°C/min).

Covariate Adjustment : Account for variables like sample purity and atmosphere (N₂ vs. air).

Sensitivity Analysis : Exclude outliers using standardized statistical thresholds (e.g., Grubbs’ test) .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., ISO 11358 for TGA) to isolate degradation pathways .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Ecotoxicological Assays :

- Daphnia magna Acute Toxicity : 48-hour LC50 testing in freshwater.

- Algal Growth Inhibition : Monitor Chlorella vulgaris biomass under varying byproduct concentrations.

- Advanced Oxidation Process (AOP) Analysis : Use UV/H₂O₂ systems to simulate degradation and identify intermediates via LC-MS .

- Data Lifecycle Management : Document raw data and metadata (e.g., pH, temperature) using FAIR principles to enable reproducibility .

Key Methodological Considerations

- Experimental Design : Align with PICOT framework (Population: compound purity; Intervention: variable X; Comparison: control group; Outcome: measurable property; Time: stability over 6 months) .

- Data Contradictions : Address via triangulation (e.g., combining FTIR, NMR, and HPLC for structural validation) .

- Systematic Reviews : Use COSMOS-E guidelines for literature synthesis, focusing on observational studies of this compound’s physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.